molecular formula C10H10N4O2S B1682646 Sulfadiazine CAS No. 68-35-9

Sulfadiazine

Cat. No. B1682646
CAS RN: 68-35-9
M. Wt: 250.28 g/mol
InChI Key: SEEPANYCNGTZFQ-UHFFFAOYSA-N
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Description

Sulfadiazine is an oral sulfonamide antibacterial agent . It is used to treat or prevent infections in many different parts of the body . It belongs to the group of medicines known as sulfonamide antibiotics and works by preventing the growth of bacteria .


Synthesis Analysis

The synthesis of new bioprecursor prodrugs of sulfadiazine has been established. The first prodrug was synthesized via the coupling of diazonium salt of sulfadiazine with ethyl acetoacetate in AcONa at 0 °C. The second prodrug, sulfadiazine-pyrazole, was furnished via cyclocondensation of the hydrazono derivative .


Molecular Structure Analysis

Sulfadiazine has a molecular formula of C10H10N4O2S . Its molecular structure modification has been investigated by coordination to either η6-cymene Ru (II) or η5-Cp* Rh (III) motif .


Chemical Reactions Analysis

Sulfadiazine has been studied for its degradation performance. A composite catalytic material g-C3N4/Ag/γ-FeOOH was prepared and showed superior degradation effect on Sulfadiazine than g-C3N4 and γ-FeOOH .


Physical And Chemical Properties Analysis

Sulfadiazine is not readily biodegradable. Its solubility was enhanced when complexed with βCD and a binding constant of 282 M −1 at neutral pH was estimated .

Scientific Research Applications

Sorption and Desorption in Soils

Sulfadiazine's interaction with soil is a critical factor in understanding its environmental fate. Studies have shown that sulfadiazine exhibits varying degrees of sorption across different soil types, influenced by soil physicochemical properties and the presence of manure. The sorption process is crucial for assessing the risk of sulfadiazine runoff and leaching into water bodies. Notably, the presence of manure can significantly enhance sulfadiazine's sorption to soil particles, potentially reducing its mobility and environmental impact (Sukul et al., 2008).

Biodegradation and Microbial Community Impact

The biodegradation of sulfadiazine in environmental systems, particularly under anaerobic conditions, has been a subject of interest. Anaerobic denitrifying systems have shown high efficiency in degrading sulfadiazine, with notable byproducts identified through LC-MS-MS analysis. This process not only reduces sulfadiazine's environmental presence but also impacts microbial communities involved in nitrogen cycling, such as denitrifying and desulfurizing bacteria (Zheng et al., 2020).

Environmental Implications

The presence of sulfadiazine in the environment, especially in agricultural settings, can influence the abundance and diversity of denitrifying bacteria, impacting nitrogen turnover processes. Such effects are nuanced, with the addition of sulfadiazine-contaminated manure to soils leading to shifts in microbial communities that can affect soil health and nutrient cycling (Kleineidam et al., 2010).

Safety And Hazards

Sulfadiazine is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .

properties

IUPAC Name

4-amino-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
Source PubChem
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InChI Key

SEEPANYCNGTZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
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Molecular Formula

C10H10N4O2S
Source PubChem
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DSSTOX Substance ID

DTXSID7044130
Record name Sulfadiazine
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Molecular Weight

250.28 g/mol
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Physical Description

Solid
Record name Sulfadiazine
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Solubility

6.01e-01 g/L
Record name Sulfadiazine
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Mechanism of Action

Sulfadiazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
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Product Name

Sulfadiazine

CAS RN

68-35-9
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Synthesis routes and methods

Procedure details

An aqueous solution consisting of 0.5 g sodium sulfadiazine, 0.5 ml ethyl alcohol, 13 ml of 20% sodium sulfate and 20 ml of 5% gelatin (type B: acid processed) was titrated, while under constant agitation with a magnetic stirrer, with 18.4 ml of 0.1N hydrochloric acid solution. This procedure resulted in a white suspension of microencapsulated sulfadiazine particles. The suspension was then stirred for an additional 15 minutes, following which it was poured into 200 ml of cold (5° C.) 7% sodium sulfate solution, and stirred for 30 minutes at ice-bath temperature. This procedure caused gelling of the liquid gelatin shell of the microcapsules. The entire process was monitored by observation of samples in the optical microscope. The microcapsules were of assymetric appearance and of a size less than 10 μm.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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